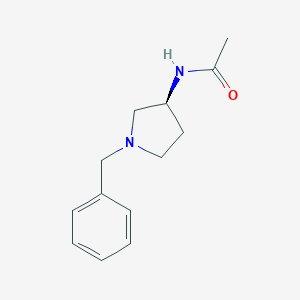

![molecular formula C10H9BrN2S B048431 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide CAS No. 115247-57-9](/img/structure/B48431.png)

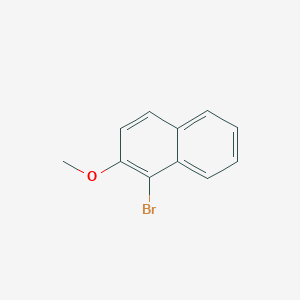

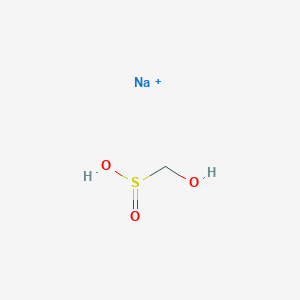

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

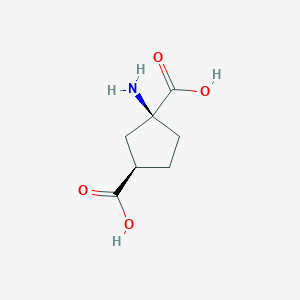

8H-Indeno[1,2-d]thiazol-2-amine and its derivatives are of significant interest due to their potential biological activities and applications in drug design. These compounds belong to the thiazole class, which is known for its versatility in chemical reactions and its presence in various bioactive molecules.

Synthesis Analysis

The synthesis of 8H-Indeno[1,2-d]thiazol-2-amine derivatives often involves the reaction of 2-bromo-indanones and N-substituted thioureas, leading to compounds with various N-substituted amino groups at the 2 position (Inoue, Ikesue, & Mizoguchi, 1994). This method allows for the generation of a wide range of derivatives with different substituents, enabling the exploration of their chemical and biological properties.

Molecular Structure Analysis

The molecular structure of related compounds has been examined through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy, as well as X-ray crystallography (Yıldız et al., 2010). These studies provide insights into the electronic structure, bonding, and geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of 8H-Indeno[1,2-d]thiazol-2-amine derivatives includes their potential as corrosion inhibitors, highlighted by their interaction with metal surfaces in a manner that can prevent corrosion (Kaya et al., 2016). This application underscores the versatility of thiazole derivatives in both biological and industrial contexts.

Wissenschaftliche Forschungsanwendungen

Anti-Ulcer Activity

A study by Inoue, Ikesue, and Mizoguchi (1994) synthesized various N-substituted amino derivatives of 8H-indeno[1,2-d]thiazol-2-amine and evaluated their anti-ulcer properties. Notably, the alkylamino derivatives showed significant inhibitory effects on ethanol-induced gastric ulcers, surpassing those of arylamino derivatives. Additionally, certain 3-morpholinopropylamino derivatives exhibited stronger inhibition of hydrochloric acid-induced gastric ulcers than cetraxate hydrochloride, a known anti-ulcer drug, and also demonstrated potent effects in inhibiting gastric acid secretion in rats (Inoue, Ikesue, & Mizoguchi, 1994).

Antimicrobial Activity

Mor and Khatri (2022) conducted a study on benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones, a related compound, which were synthesized and tested for their antimicrobial properties. The study found significant inhibitory effects against various bacterial and fungal strains, highlighting the potential of these derivatives in antimicrobial applications (Mor & Khatri, 2022).

FBPase Inhibitor for Metabolic Stability

Tsukada et al. (2010) designed and synthesized a series of tricyclic 8H-indeno[1,2-d][1,3]thiazoles as potent FBPase inhibitors to improve metabolic stability and enhance FBPase inhibitory activity. One of the compounds exhibited an IC(50) value of 1nM against human FBPase, indicating its high efficacy (Tsukada et al., 2010).

Corrosion Inhibition

Kaya et al. (2016) and Farahati et al. (2019) investigated the use of thiazole derivatives, including compounds structurally similar to 8H-Indeno[1,2-d]thiazol-2-amine, as corrosion inhibitors. Their studies involved theoretical and experimental approaches to evaluate the effectiveness of these compounds in preventing metal corrosion (Kaya et al., 2016); (Farahati et al., 2019).

Crystal Structure Analysis

A study by Hu and Cao (2011) focused on the structural characteristics of 2-aminothiazole derivatives, highlighting the formation of chiral crystals from small achiral molecules. This research contributes to the understanding of molecular interactions and crystallography in related thiazole compounds (Hu & Cao, 2011).

Drug Synthesis

Research by Colella et al. (2018) and Veltri et al. (2016) explored the synthesis of thiazole derivatives for potential use in drug discovery programs. These studies demonstrate the versatility of thiazole compounds in creating bioactive molecules for therapeutic applications (Colella et al., 2018); (Veltri et al., 2016).

HDAC Inhibition and Antiproliferative Activities

Zhou et al. (2013) designed and synthesized novel indeno[1,2-d]thiazole hydroxamic acids to inhibit histone deacetylases (HDACs) and evaluated their antiproliferative activities on tumor cell lines. These compounds showed promising results in inhibiting HDAC and inhibiting the growth of certain cancer cell lines (Zhou et al., 2013).

Safety And Hazards

The safety data sheet for 8H-Indeno[1,2-d][1,3]thiazol-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVKQBGBAHVLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597234 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide | |

CAS RN |

115247-57-9 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.